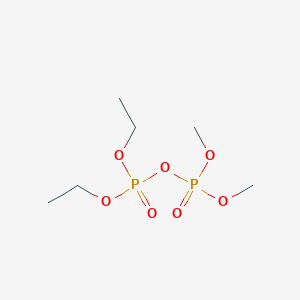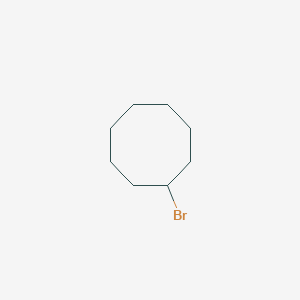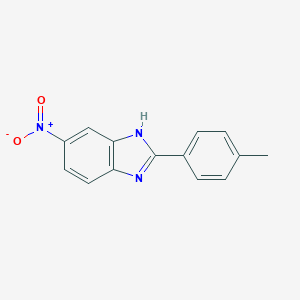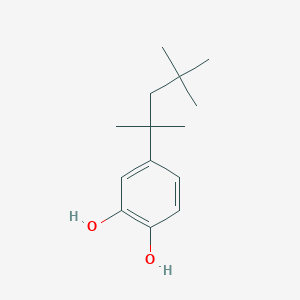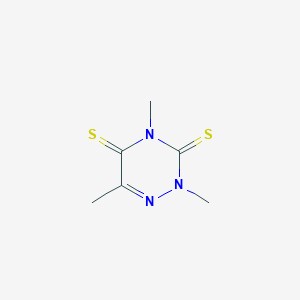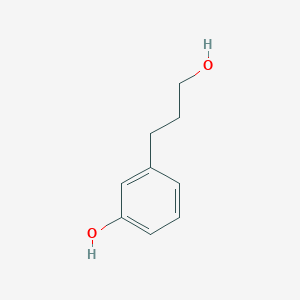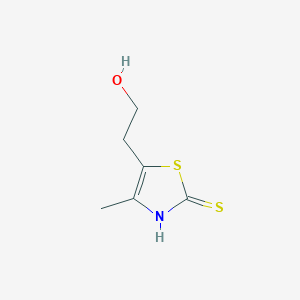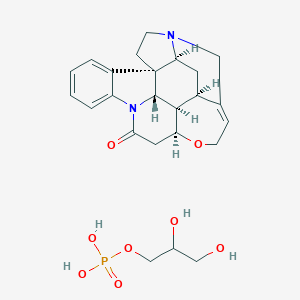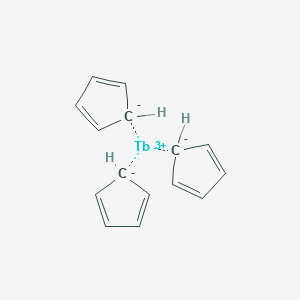
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tris(cyclopentadienyl)lanthanides typically involves the reaction of lanthanide halides with cyclopentadienyl anions. These reactions can produce complexes where the metal is coordinated by three Cp rings. While specific synthesis details for tris(eta5-cyclopentadienyl)terbium may not be directly referenced, similar processes are described for other lanthanide cyclopentadienyl complexes, indicating that similar methodologies may be applied for terbium complexes as well (Baisch et al., 2006).
Molecular Structure Analysis
Tris(eta5-cyclopentadienyl)terbium and related compounds typically feature the metal center in a sandwich-like structure flanked by cyclopentadienyl rings. These structures are often analyzed using various spectroscopic methods and X-ray diffraction. The molecular structures of these compounds can provide insights into the bonding and electronic properties of the complexes (Miyazaki et al., 2015).
Aplicaciones Científicas De Investigación
-
Gas Phase Thermochemistry and Ion Energetics
- Field: Physical Chemistry
- Application: The compound tris(η5-cyclopenta-2,4-dien-1-yl)lanthanum is studied for its gas phase thermochemistry data and gas phase ion energetics data .
- Method: The study involves the use of mass spectrometry and energy ionization methods .
- Results: The formation enthalpy of the gas at standard conditions was found to be 150.0 ± 6.2 kJ/mol. The ionization energy was determined to be 7.9 ± 0.3 eV .
-
Diels–Alder Addition
- Field: Organic & Biomolecular Chemistry
- Application: The compound cyclopenta-2,4-dien-1-yltrimethylsilane, which has a similar structure to the requested compound, is investigated for its dynamic processes in the Diels–Alder addition .
- Method: The study involves temperature-dependent dynamic processes investigated by DFT computations .
- Results: The degenerate sigmatropic migration of Si(Me)3 was found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol −1 .
-
Synthesis of Cobalt Complex
- Field: Inorganic Chemistry
- Application: The compound (η5-Cyclopentadienyl)(η4-cyclopenta-2,4-dien-1-thione)cobalt is synthesized by the reaction of a cobaltacyclopentadiene derivative with CS2 in the presence of a Co(I) complex .
- Method: The exact method is not specified in the available resources .
- Results: The results or outcomes of this application are not specified in the available resources .
- Condensed Phase Thermochemistry
- Field: Physical Chemistry
- Application: The compound tris(η5-cyclopenta-2,4-dien-1-yl)yttrium is studied for its condensed phase thermochemistry data .
- Method: The exact method is not specified in the available resources .
- Results: The results or outcomes of this application are not specified in the available resources .
-
Understanding the Sigmatropic Shifts
- Field: Organic & Biomolecular Chemistry
- Application: The compound cyclopenta-2,4-dien-1-yltrimethylsilane, which has a similar structure to the requested compound, is investigated for its dynamic processes in the Diels–Alder addition .
- Method: The study involves temperature-dependent dynamic processes investigated by DFT computations .
- Results: The degenerate sigmatropic migration of Si(Me)3 is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol −1 .
-
Condensed Phase Thermochemistry
- Field: Physical Chemistry
- Application: The compound tris(η5-cyclopenta-2,4-dien-1-yl)yttrium is studied for its condensed phase thermochemistry data .
- Method: The exact method is not specified in the available resources .
- Results: The results or outcomes of this application are not specified in the available resources .
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;terbium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVXSUUUDEEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium | |
CAS RN |
1272-25-9 |
Source


|
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)terbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)terbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


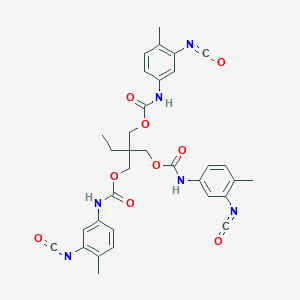
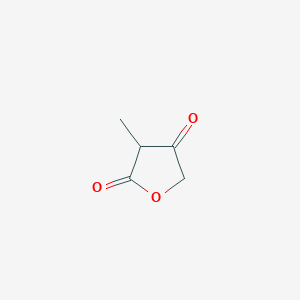
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)
